molecular formula C20H15ClFN3O2S B3401381 N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040678-92-9

N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3401381
CAS No.: 1040678-92-9
M. Wt: 415.9 g/mol
InChI Key: VBWFWLOGPLTYAF-UHFFFAOYSA-N
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Description

The compound features a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9 and a methyl group at position 2. The acetamide side chain is linked to a 3-chloro-4-methylphenyl group, which likely enhances lipophilicity and modulates target binding . Such derivatives are often explored for kinase inhibition or antimicrobial activity due to their heterocyclic frameworks and halogen-substituted aromatic systems .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S/c1-10-6-7-12(8-13(10)21)24-16(26)9-25-11(2)23-18-17-14(22)4-3-5-15(17)28-19(18)20(25)27/h3-8H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWFWLOGPLTYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

The compound belongs to the benzothienopyrimidine family, characterized by its complex structure that includes a chloro and a fluoro substituent. Its molecular formula is C20H16ClFN3O2SC_{20}H_{16}ClFN_3O_2S with the following structural features:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Fluoro group : Increases metabolic stability and alters pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate various signaling pathways by acting as an enzyme inhibitor or receptor modulator. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as protein kinases, which play critical roles in cell proliferation and survival.
  • Receptor Modulation : It may act on chemokine receptors, influencing inflammatory responses and immune cell trafficking.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of prostate cancer cells by modulating pathways related to cell survival and apoptosis .
  • Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity, potentially serving as a lead for developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Inhibition of Protein Kinase D (PKD) :
    • A study demonstrated that modifications to the benzothienopyrimidine scaffold could enhance PKD inhibition, with derivatives showing IC50 values significantly lower than those of parent compounds. The structure-activity relationship (SAR) revealed that specific substitutions could improve potency against PKD .
  • Chemokine Receptor Modulation :
    • Research indicated that this compound could act as a modulator of chemokine receptors, which are crucial in inflammatory processes. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Comparative Analysis

Compound NameBiological ActivityIC50 ValueReferences
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamideAnticancer, AntimicrobialNot specified
CID755673PKD Inhibitor28 nM
kb-NB142-70Improved PKD Inhibitor4 nM

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The following analogs share the benzothieno[3,2-d]pyrimidinone or related scaffolds and differ in substituent patterns:

N-[(4-chlorophenyl)methyl]-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
  • Structural Differences : The acetamide side chain is attached to a 4-chlorobenzyl group instead of a 3-chloro-4-methylphenyl group.
  • Properties :
    • Molecular Weight: 415.87 g/mol
    • logP: 3.85 (high lipophilicity)
    • Hydrogen Bond Acceptors: 5
    • Polar Surface Area: 47.35 Ų
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1105223-65-1)
  • Structural Differences: Replaces the benzothieno core with a thieno[3,2-d]pyrimidinone and substitutes position 7 with a phenyl group.
  • Properties: Molecular Weight: 409.89 g/mol logP: Not reported, but similar lipophilicity inferred Hydrogen Bond Acceptors: 4

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound* N-[(4-chlorophenyl)methyl]-... CAS 1105223-65-1
Molecular Weight ~420 (estimated) 415.87 409.89
logP ~3.8 (predicted) 3.85 N/A
H-Bond Acceptors 5 (estimated) 5 4
Polar Surface Area ~50 Ų (estimated) 47.35 N/A
Steric Effects 3-Cl-4-MePh group 4-Cl-PhCH2 2-Cl-4-MePh

*Estimates based on structural similarity.

Key Observations :

  • The fluorine atom at position 9 (target compound) may enhance metabolic stability compared to non-fluorinated analogs .

Research Findings and Implications

ADMET Considerations

  • logP and Solubility : High logP values (~3.8–4.0) suggest moderate solubility but favorable blood-brain barrier penetration .
  • Metabolic Stability : Fluorine substitution at position 9 may reduce oxidative metabolism, as seen in chromen-4-one derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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